Ruboxistaurin HCl Demonstrates >60-Fold Selectivity for PKCβ Over PKCα
Ruboxistaurin hydrochloride is a highly selective inhibitor of PKCβ, with a >60-fold preference for PKCβ over the closely related PKCα isoform. It also shows minimal to no inhibition of other PKC isozymes, with IC50 values of 250 nM for PKCδ, 300 nM for PKCγ, 360 nM for PKCα, and >100,000 nM for PKCζ, confirming its utility as a specific tool for PKCβ-dependent signaling studies [1].
| Evidence Dimension | Isozyme Selectivity (IC50) |
|---|---|
| Target Compound Data | PKCβI: 4.7 nM; PKCβII: 5.9 nM; PKCη: 52 nM; PKCδ: 250 nM; PKCγ: 300 nM; PKCα: 360 nM; PKCζ: >100,000 nM |
| Comparator Or Baseline | PKCα (closest homolog) IC50 = 360 nM |
| Quantified Difference | >76-fold selectivity for PKCβI vs PKCα; >1,000-fold for PKCζ |
| Conditions | In vitro kinase activity assays |
Why This Matters
This high degree of isozyme selectivity minimizes confounding off-target effects in cellular and in vivo models, ensuring that observed phenotypes can be confidently attributed to PKCβ inhibition.
- [1] MedChemExpress. Ruboxistaurin hydrochloride (LY333531 hydrochloride) product datasheet. View Source
